molecular formula C17H28O4Si B13991531 3-Methoxy-4-triisopropylsilyloxybenzoic acid CAS No. 215605-69-9

3-Methoxy-4-triisopropylsilyloxybenzoic acid

Katalognummer: B13991531
CAS-Nummer: 215605-69-9
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: DVCJDJKMUCQQQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-4-triisopropylsilyloxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the third position and a triisopropylsilyloxy group at the fourth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-triisopropylsilyloxybenzoic acid typically involves the protection of the hydroxyl group on the benzene ring using triisopropylsilyl chloride. This is followed by the introduction of the methoxy group through methylation reactions. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and silylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The triisopropylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or other nucleophiles in the presence of a base.

Major Products:

    Oxidation: Formation of 3-methoxy-4-hydroxybenzoic acid.

    Reduction: Formation of 3-methoxy-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-4-triisopropylsilyloxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Methoxy-4-triisopropylsilyloxybenzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the triisopropylsilyloxy group provides steric hindrance and influences the compound’s reactivity. These interactions can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 3-Methoxy-4-methylbenzoic acid
  • 3-Methoxybenzoic acid
  • 4-Methoxybenzoic acid

Comparison: 3-Methoxy-4-triisopropylsilyloxybenzoic acid is unique due to the presence of the bulky triisopropylsilyloxy group, which significantly alters its chemical properties and reactivity compared to simpler methoxybenzoic acids. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

215605-69-9

Molekularformel

C17H28O4Si

Molekulargewicht

324.5 g/mol

IUPAC-Name

3-methoxy-4-tri(propan-2-yl)silyloxybenzoic acid

InChI

InChI=1S/C17H28O4Si/c1-11(2)22(12(3)4,13(5)6)21-15-9-8-14(17(18)19)10-16(15)20-7/h8-13H,1-7H3,(H,18,19)

InChI-Schlüssel

DVCJDJKMUCQQQE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.